molecular formula C6H11NO3 B14712845 Prop-2-en-1-yl (methoxymethyl)carbamate CAS No. 13826-40-9

Prop-2-en-1-yl (methoxymethyl)carbamate

Katalognummer: B14712845
CAS-Nummer: 13826-40-9
Molekulargewicht: 145.16 g/mol
InChI-Schlüssel: PYFXODLDCKMOFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Prop-2-en-1-yl (methoxymethyl)carbamate is an organic compound with the molecular formula C6H11NO3 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to an allyl group (prop-2-en-1-yl) and a methoxymethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Prop-2-en-1-yl (methoxymethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of allyl alcohol with methoxymethyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product in a form suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Prop-2-en-1-yl (methoxymethyl)carbamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carbamate group into other functional groups.

    Substitution: The allyl and methoxymethyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Prop-2-en-1-yl (methoxymethyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential as a drug precursor or active pharmaceutical ingredient is ongoing.

    Industry: It is used in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism by which prop-2-en-1-yl (methoxymethyl)carbamate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Prop-2-yn-1-yl carbamate: Similar in structure but contains a triple bond instead of a double bond.

    Methoxymethyl carbamate: Lacks the allyl group, making it less reactive in certain types of reactions.

    Allyl carbamate: Similar but does not contain the methoxymethyl group.

Uniqueness

Prop-2-en-1-yl (methoxymethyl)carbamate is unique due to the presence of both the allyl and methoxymethyl groups. This combination allows for a broader range of chemical reactions and applications compared to similar compounds.

Eigenschaften

CAS-Nummer

13826-40-9

Molekularformel

C6H11NO3

Molekulargewicht

145.16 g/mol

IUPAC-Name

prop-2-enyl N-(methoxymethyl)carbamate

InChI

InChI=1S/C6H11NO3/c1-3-4-10-6(8)7-5-9-2/h3H,1,4-5H2,2H3,(H,7,8)

InChI-Schlüssel

PYFXODLDCKMOFP-UHFFFAOYSA-N

Kanonische SMILES

COCNC(=O)OCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.